molecular formula C15H21N3O3 B12265250 2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine

2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine

Cat. No.: B12265250
M. Wt: 291.35 g/mol
InChI Key: RAEMLKGUUKUJDQ-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine is a complex organic compound that features both morpholine and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.

    Introduction of the Pyridine Group: The pyridine moiety can be introduced via nucleophilic substitution or coupling reactions.

    Final Assembly: The final compound is assembled by linking the morpholine and pyridine groups through appropriate carbonylation and alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the pyridine moiety.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine
  • 2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine

Uniqueness

The unique combination of morpholine and pyridine groups in 2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine may confer distinct chemical properties, such as enhanced stability or specific binding affinities, making it particularly valuable in certain applications.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

morpholin-4-yl-[4-(pyridin-4-ylmethyl)morpholin-2-yl]methanone

InChI

InChI=1S/C15H21N3O3/c19-15(18-6-8-20-9-7-18)14-12-17(5-10-21-14)11-13-1-3-16-4-2-13/h1-4,14H,5-12H2

InChI Key

RAEMLKGUUKUJDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC=NC=C3

Origin of Product

United States

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